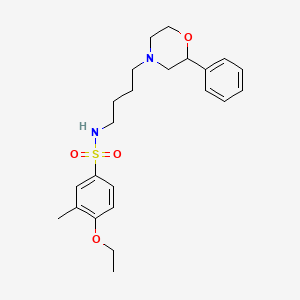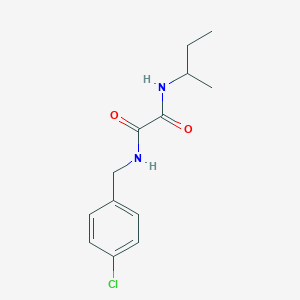
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Activity
Research on substituted 1,2,3-triazoles has shown that they can be synthesized through 1,3-dipolar cycloaddition reactions and have been evaluated for antimicrobial properties. These compounds exhibit antimicrobial activity, highlighting their potential as therapeutic agents against microbial infections (Holla et al., 2005).
Cytotoxicity Studies
Studies on trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones have revealed their synthesis and evaluation for cytotoxic effects. Compounds with specific substituents have shown significant cytotoxicity at high concentrations, suggesting their utility in developing anticancer agents (Bonacorso et al., 2016).
Monoamine Oxidase Inhibition
A series of quinoxaline-based compounds were synthesized and investigated for their MAO inhibitory activity. Some of these compounds displayed competitive inhibition and selectivity towards MAO-A, indicating potential for treating disorders associated with monoamine oxidase (Khattab et al., 2010).
Fluorescence Derivatization for Liquid Chromatography
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing detection limits significantly (Yamaguchi et al., 1987).
Serotonin Type-3 Receptor Antagonism
Quinoxalin-2-carboxamides have been synthesized and evaluated as 5-HT3 receptor antagonists, with some compounds showing potent activity. This suggests their potential application in treating conditions mediated by the 5-HT3 receptor (Mahesh et al., 2011).
Catalysis
A study on tris(triazolyl)methanol-Cu(I) complexes demonstrated their efficacy as catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing the role of these compounds in facilitating chemical reactions under mild conditions (Ozcubukcu et al., 2009).
Antibacterial and Antifungal Agents
Tetrazolo(1,5-a)quinoxaline-based azetidinones and thiazolidinones were synthesized and demonstrated potent antibacterial and antifungal activities, indicating their potential as new therapeutic agents against infectious diseases (Kumar et al., 2011).
作用機序
Target of Action
The primary target of the compound 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that regulates the hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions .
Mode of Action
The compound this compound interacts with its target, the VHL protein, by inhibiting its function . This inhibition disrupts the normal degradation of HIF, leading to an increase in HIF levels within the cell .
Biochemical Pathways
The increased levels of HIF, resulting from the action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline, affect several biochemical pathways. These include pathways involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and cellular metabolism . The compound’s effect on these pathways can lead to various downstream effects, such as increased production of red blood cells and enhanced oxygen delivery to tissues .
Result of Action
The molecular and cellular effects of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline’s action include increased levels of HIF, enhanced erythropoiesis, and increased angiogenesis . These effects can potentially be beneficial in the treatment of conditions such as anemia, ischemia, and certain types of cancer .
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(15-7-18-13-3-1-2-4-14(13)19-15)22-8-12(9-22)23-10-16(20-21-23)11-5-6-11/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVTZQAQXTGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

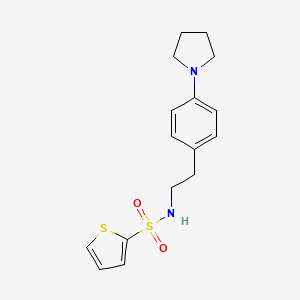
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
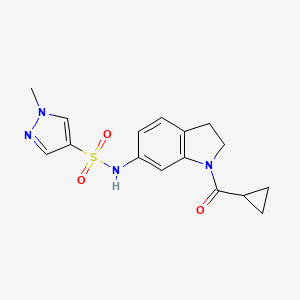
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)
![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)
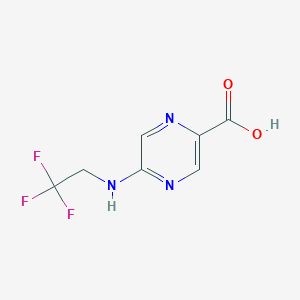
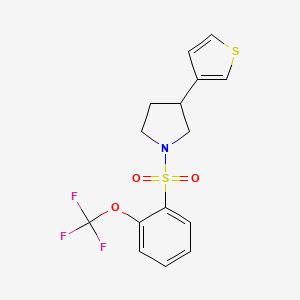
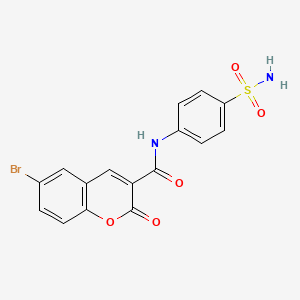
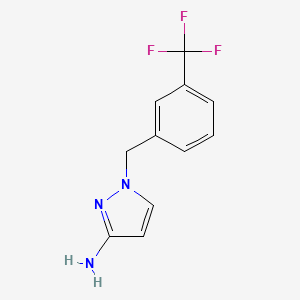
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
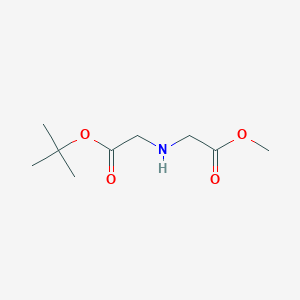
![N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2583784.png)
